2-chloro-5-methoxy-3-methylpyrazine
Description
Historical Context and Significance of Halogenated Methoxy (B1213986) Pyrazine (B50134) Chemistry
The introduction of halogen and methoxy substituents onto the pyrazine ring has been a historically significant strategy in synthetic chemistry. Halogens, acting as versatile synthetic handles, and methoxy groups, modulating electronic and steric properties, have enabled the generation of a wide range of pyrazine analogs with tailored characteristics. This has been particularly crucial in the development of pharmaceuticals and agrochemicals, where fine-tuning of a molecule's properties is paramount. The reactivity of chloro-substituted pyrazines, for instance, allows for nucleophilic substitution and cross-coupling reactions, providing pathways to more complex molecular architectures.
Current State of Research on Substituted Pyrazine Systems
Current research into substituted pyrazine systems remains a vibrant field. Scientists continue to explore novel synthetic methodologies to access diverse substitution patterns and investigate the biological activities of these compounds. Many pyrazine derivatives are recognized for their roles as flavor and fragrance components, while others are key intermediates in the synthesis of pharmaceuticals. The inherent aromatic and electron-deficient nature of the pyrazine ring makes it an attractive scaffold for designing molecules with specific electronic and biological functions.
Significance of 2-chloro-5-methoxy-3-methylpyrazine in Organic Synthesis and Chemical Biology
The specific compound, this compound, with the CAS number 870543-99-0, is a substituted pyrazine that is commercially available from a limited number of chemical suppliers. chemcia.com Its structure, featuring a chloro group, a methoxy group, and a methyl group, suggests its potential as a building block in organic synthesis. The chloro substituent can serve as a leaving group for nucleophilic substitution or as a site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups. The methoxy and methyl groups can influence the reactivity and solubility of the molecule.
Despite its availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of published research specifically detailing the applications of this compound in either organic synthesis or chemical biology. While the individual substituents are common in medicinal chemistry, the specific biological profile of this compound remains largely unexplored in the public domain.
Research Gaps and Future Directions in the Study of this compound
The most prominent research gap concerning this compound is the near-complete absence of dedicated studies on its synthesis, reactivity, and potential applications. Key areas for future investigation would include:
Development and publication of a robust and scalable synthetic route. While the compound is commercially available, the synthetic pathway is not widely documented in academic literature.
Systematic investigation of its reactivity. Detailed studies on its behavior in various reaction types, such as nucleophilic aromatic substitution, Suzuki, Buchwald-Hartwig, and Sonogashira couplings, would be highly valuable to synthetic chemists.
Exploration of its biological activity. Screening of this compound and its derivatives against a range of biological targets could uncover potential therapeutic applications.
Physicochemical property characterization. In-depth analysis of its electronic, spectroscopic, and physical properties would provide a more complete understanding of the molecule.
Given the established importance of substituted pyrazines, focused research on this compound could yet reveal it to be a valuable tool for chemists and biologists.
Chemical Compound Information
| Compound Name |
| This compound |
| 2-chloro-3-methylpyrazine |
| 2-chloro-5-trifluoromethoxypyrazine |
| Pyrazine |
| Methoxy Pyrazine |
| Halogenated Methoxy Pyrazine |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 870543-99-0 | chemcia.com |
| Molecular Formula | C6H7ClN2O | chemcia.com |
| Molecular Weight | 158.59 g/mol | chemcia.com |
| Purity | Available up to 95% | chemcia.com |
Structure
3D Structure
Properties
CAS No. |
1393541-24-6 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-5-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3 |
InChI Key |
ULNRMAZXQVUOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)OC |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Route Optimization for 2 Chloro 5 Methoxy 3 Methylpyrazine
Conventional and Novel Synthetic Routes to 2-chloro-5-methoxy-3-methylpyrazine
The use of pyrazine (B50134) N-oxides is a common strategy for the synthesis of substituted pyrazines. The N-oxide group activates the pyrazine ring, facilitating nucleophilic substitution reactions that would otherwise be difficult to achieve. While a specific synthesis of this compound from a pyrazine N-oxide is not detailed in the available literature, a general approach can be postulated. The synthesis could potentially start from a suitably substituted pyrazine N-oxide, followed by chlorination and methoxylation steps. The N-oxide functionality can be removed in a subsequent step to yield the final product.
Multistep synthesis provides a versatile approach to constructing complex molecules like this compound, allowing for the sequential introduction of functional groups. libretexts.orgyoutube.comyoutube.com A hypothetical multistep synthesis could commence with the formation of a pyrazine ring, followed by the stepwise introduction of the chloro, methoxy (B1213986), and methyl groups. For instance, a plausible route could involve the condensation of an α-dicarbonyl compound with a diamine to form the pyrazine core, followed by a series of functional group interconversions.
A relevant example is the synthesis of 3-alkyl-2-methoxypyrazines, which involves the condensation of an α-amino acid amide with glyoxal, followed by methylation. researchgate.net A similar strategy could be adapted for this compound, where a suitably substituted α-amino acid amide and dicarbonyl compound are used as starting materials. Subsequent chlorination and methoxylation steps would then be required to arrive at the target molecule.
Investigation of Precursor Chemistry and Starting Materials
The choice of precursors and starting materials is critical in determining the efficiency and outcome of the synthesis of this compound. The pyrazine ring itself is typically formed through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The substituents on these precursors will dictate the initial substitution pattern of the pyrazine ring.
For the synthesis of this compound, potential precursors could include:
For the pyrazine core: A substituted 1,2-diamine and a 1,2-dicarbonyl compound.
For the substituents: Chlorinating agents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide. google.comthieme-connect.de Methoxylating agents could include sodium methoxide (B1231860) or methyl iodide. The methyl group could be introduced via a precursor already containing a methyl group or through a methylation reaction.
Catalytic Approaches in the Synthesis of this compound and Analogues
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing substituted pyrazines, various catalytic methods can be employed.
Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov A palladium catalyst could potentially be used to introduce the methyl or methoxy group onto a pre-functionalized pyrazine ring. nih.gov For example, a chloropyrazine derivative could undergo a palladium-catalyzed coupling reaction with a methylating or methoxylating agent.
Furthermore, recent advancements have explored photo-redox and organo co-catalysis for the chlorination of heteroanilines, which could be a relevant approach for introducing the chlorine atom onto a pyrazine precursor with high selectivity. rsc.org Electrocatalysis and photoredox catalysis are also emerging as powerful alternatives to traditional methods for chlorination. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to maximizing the yield and selectivity of the desired product in the synthesis of this compound. researchgate.net Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.
For instance, in the synthesis of substituted pyrazines, temperature and reaction time can significantly influence the product distribution. researchgate.net The choice of solvent can also play a crucial role, affecting the solubility of reactants and intermediates, as well as the reaction rate and selectivity. The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the highest yield of the target molecule with minimal formation of byproducts. researchgate.net
Table 1: Representative Optimization of Reaction Conditions for Pyrazine Synthesis (Note: This table is a generalized representation based on pyrazine synthesis and not specific to this compound)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Temperature (°C) | 80 | 100 | 120 | 65 |
| Time (h) | 6 | 12 | 24 | 78 |
| Catalyst Loading (mol%) | 1 | 2.5 | 5 | 85 |
| Solvent | Toluene | Dioxane | DMF | 72 |
Green Chemistry Principles in the Synthesis of Pyrazine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazine derivatives, to minimize the environmental impact of chemical processes. rasayanjournal.co.inrsc.orgfrontiersin.orgnih.govresearchgate.net These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals.
In the context of pyrazine synthesis, green chemistry approaches could include:
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.
Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste.
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. rasayanjournal.co.in
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Heterocycles
| Feature | Conventional Synthesis | Green Synthesis |
| Solvents | Often uses volatile and toxic organic solvents. | Emphasizes the use of water, ionic liquids, or solvent-free conditions. frontiersin.org |
| Catalysts | May use stoichiometric and hazardous reagents. | Prefers the use of recyclable and non-toxic catalysts. nih.gov |
| Energy Consumption | Often requires high temperatures and long reaction times. | Aims for lower energy consumption through methods like microwave irradiation. rasayanjournal.co.in |
| Waste Generation | Can produce significant amounts of hazardous waste. | Focuses on high atom economy and minimizing byproducts. rsc.org |
One-Pot Synthesis Strategies
While a specific one-pot synthesis for this compound has not been detailed in the literature, general one-pot methods for substituted pyrazines have been developed. For instance, a greener, one-pot synthesis of pyrazine derivatives has been reported, involving the reaction of a dicarbonyl compound with a diamine in the presence of a catalytic amount of a base in an aqueous methanol solution. tandfonline.com This approach highlights the potential for condensing the core pyrazine ring formation into a single, efficient step.
A hypothetical one-pot strategy for this compound could be envisioned, starting from appropriately substituted precursors. Such a process might involve the condensation of a substituted 1,2-dicarbonyl compound with an amino alcohol, followed by in-situ chlorination and methylation steps within the same reaction vessel. The optimization of reaction conditions, such as solvent, temperature, and the sequential addition of reagents, would be critical to the success of such a strategy.
The table below outlines a selection of one-pot synthesis strategies for related pyrazine compounds, demonstrating the feasibility of this approach.
| Precursors | Reagents and Conditions | Product | Yield | Reference |
| Benzil, Ethylene diamine | tBuOK, aq. Methanol, Stirring | 2,3-Diphenylpyrazine | High | Greener approach toward one pot route to pyrazine synthesis |
| 3-Aminopyrazine-2-carboxylic acid methyl ester | Bromination, Diazotisation/bromination, SNAr with 4-aminophenol | Substituted Pyrazine Library | 32% (dibromide) | Efficient Three-Step One-Pot Synthesis of a Novel 2,3,5-Substituted Pyrazine Library |
Biocatalytic and Continuous Flow Methodologies
Biocatalytic Approaches:
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.gov For the synthesis of this compound, several enzymatic steps could be envisioned.
A chemoenzymatic approach for the synthesis of pyrazines has been developed using transaminases (ATAs). nih.govnih.gov This method involves the ATA-mediated amination of α-diketone precursors to form α-amino ketones, which then undergo oxidative dimerization to yield the pyrazine core. nih.govnih.gov This biocatalytic step could be adapted for the formation of the 3-methylpyrazine backbone of the target molecule.
Furthermore, enzymatic halogenation and methylation are promising avenues for the late-stage functionalization of a pyrazine intermediate. Flavin-dependent halogenases have been shown to perform site-selective chlorination of pyrrolic heterocycles, suggesting their potential for the chlorination of a pyrazine ring under benign conditions. researchgate.netchemrxiv.org Similarly, engineered and natural methyltransferases have been utilized for the regioselective N-methylation of various unsaturated heterocycles, which could be adapted for the O-methylation of a hydroxypyrazine precursor to introduce the methoxy group. nih.govnih.govresearchgate.net
The table below summarizes key biocatalytic reactions that could be relevant to the synthesis of this compound.
| Reaction Type | Enzyme Class | Substrate Class | Product Class | Reference |
| Amination | Transaminase (ATA) | α-Diketones | α-Amino ketones (Pyrazine precursors) | Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles |
| Chlorination | Flavin-dependent Halogenase (e.g., PrnC) | Pyrrolic Heterocycles | Chlorinated Heterocycles | Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC |
| Methylation | Methyltransferase | Unsaturated Heterocycles | N-methylated Heterocycles | Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles |
Continuous Flow Methodologies:
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages in terms of safety, efficiency, scalability, and process control, particularly for reactions involving hazardous reagents or unstable intermediates.
Iii. Reactivity and Chemical Transformations of 2 Chloro 5 Methoxy 3 Methylpyrazine
Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring in 2-chloro-5-methoxy-3-methylpyrazine is susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine atom. This is a common feature of chloropyrazines and is a key reaction for further functionalization. rsc.org
The chlorine atom at the 2-position of the pyrazine ring is the most reactive site for nucleophilic substitution. This reactivity is a consequence of the electron-deficient nature of the pyrazine ring, which is further enhanced by the two ring nitrogens. A variety of nucleophiles can displace the chloride ion, leading to a wide range of substituted pyrazine derivatives.
Common nucleophiles used in these reactions include:
Amines
Thiols
Alkoxides
Hydroxides
For instance, the reaction with sodium methoxide (B1231860) would yield 2,5-dimethoxy-3-methylpyrazine. Similarly, reaction with various amines can introduce diverse amino functionalities, which is a common strategy in the synthesis of biologically active molecules. The reactivity of the halogen can be influenced by the reaction conditions, such as temperature and the choice of solvent.
Table 1: Examples of Halogen Displacement Reactions
| Nucleophile | Reagent | Product |
|---|---|---|
| Methoxide | Sodium methoxide | 2,5-dimethoxy-3-methylpyrazine |
| Benzyl (B1604629) oxide | Sodium benzyl oxide | 2-benzyloxy-5-methoxy-3-methylpyrazine rsc.org |
| Benzyl sulfide | Sodium benzyl sulfide | 2-(benzylthio)-5-methoxy-3-methylpyrazine rsc.org |
| Hydroxide | Sodium hydroxide | 5-methoxy-3-methylpyrazin-2(1H)-one rsc.org |
While the primary site for nucleophilic attack is the chlorinated carbon, the methoxy (B1213986) group can also undergo transformation, although typically under more forcing conditions. Cleavage of the methyl-oxygen bond can occur with strong acids like hydroiodic acid, though the trifluoromethoxy group, a related moiety, has been shown to be remarkably stable under such conditions. researchgate.net This suggests that the methoxy group in this compound offers a degree of stability but can be targeted for removal or modification if required.
Electrophilic Reactions and Functionalization
Electrophilic substitution on the pyrazine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. However, the presence of the electron-donating methoxy and methyl groups can facilitate such reactions to some extent. Halogenation, for example, could potentially occur at the remaining unsubstituted carbon atom (C-6), although this would likely require forcing conditions. The directing effects of the existing substituents would favor substitution at this position.
Reactions at the Methyl Group
The methyl group attached to the pyrazine ring can also be a site for chemical modification. For instance, it can undergo oxidation to a carboxylic acid or be halogenated under radical conditions. These transformations provide another avenue for the derivatization of the this compound scaffold.
Heterocyclization and Cycloaddition Reactions Involving the Pyrazine Core
The pyrazine core of this compound can participate in cycloaddition reactions, although this is less common. The diene-like character of the pyrazine ring can allow for Diels-Alder type reactions with highly reactive dienophiles. Such reactions would lead to the formation of bicyclic or more complex heterocyclic systems.
Derivatization Strategies for Advanced Molecular Scaffolds
The versatility of this compound as a synthetic intermediate is evident from the various reactions it can undergo. A common strategy for creating advanced molecular scaffolds involves a stepwise functionalization approach. For example, the initial nucleophilic substitution of the chlorine atom can be followed by a modification of the methyl group or a reaction involving the methoxy group. This sequential reactivity allows for the controlled and systematic construction of complex molecules with desired functionalities. Coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for derivatization, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents.
Iv. Mechanistic Investigations of Reactions Involving 2 Chloro 5 Methoxy 3 Methylpyrazine
Kinetic Studies for Reaction Pathway Elucidation
Kinetic studies are a primary tool for determining the rates of chemical reactions and for deducing the molecularity of the rate-determining step. For reactions involving 2-chloro-5-methoxy-3-methylpyrazine, particularly nucleophilic aromatic substitution (SNAr), kinetic analysis helps in establishing the reaction order with respect to the reactants and in calculating key parameters like the rate constant (k) and activation energy (Ea).
In a typical SNAr reaction of this compound with a nucleophile, the reaction rate is monitored over time by tracking the concentration of the reactant or product. The rate law is generally expressed as:
Rate = k[this compound]x[Nucleophile]y
where x and y represent the order of the reaction with respect to each reactant. For many SNAr reactions of chloroazines, the reaction is found to be first order in both the substrate and the nucleophile, indicating a bimolecular rate-determining step. figshare.com
The effect of temperature on the reaction rate is described by the Arrhenius equation, which allows for the determination of the activation energy. Below is an illustrative data table for a hypothetical SNAr reaction of this compound with a generic nucleophile, showcasing typical kinetic data.
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 298 | 1.2 x 10⁻⁴ | 65 |
| 308 | 3.5 x 10⁻⁴ | 65 |
| 318 | 9.8 x 10⁻⁴ | 65 |
| 328 | 2.7 x 10⁻³ | 65 |
This is an interactive data table based on hypothetical data for illustrative purposes.
Isotope Effect Studies on Reaction Mechanisms
Isotope effect studies, particularly kinetic isotope effects (KIEs), are a sophisticated method for probing the transition state of the rate-determining step. By replacing an atom at a key position with its heavier isotope, changes in the reaction rate can provide evidence for bond-breaking or bond-forming events.
For reactions of this compound, a primary heavy-atom KIE can be measured by comparing the reaction rate of the normal compound with one containing a heavier isotope of chlorine (³⁷Cl) or carbon (¹³C or ¹⁴C) at the site of substitution. A significant primary KIE (klight/kheavy > 1) suggests that the carbon-chlorine bond is being cleaved in the rate-determining step. For many SNAr reactions, heavy atom KIEs are small, typically in the range of 1.02 to 1.10. libretexts.org
The magnitude of the KIE can help distinguish between a stepwise (addition-elimination) and a concerted mechanism. A stepwise mechanism, where the C-Cl bond is broken after the rate-determining nucleophilic attack, would be expected to show a smaller KIE compared to a concerted mechanism where bond formation and bond cleavage occur simultaneously.
| Isotopic Substitution | Expected KIE Range | Mechanistic Implication |
| ¹²C/¹³C at C-2 | 1.03 - 1.05 | C-Nu bond formation is part of the rate-determining step. |
| ³⁵Cl/³⁷Cl | 1.005 - 1.010 | C-Cl bond is significantly broken in the transition state. |
This is an interactive data table based on typical values for related systems.
Identification and Characterization of Reaction Intermediates
The direct detection and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. In the context of SNAr reactions of this compound, the accepted mechanism often involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgiupac.orgiupac.org This adduct is formed when the nucleophile attacks the carbon atom bearing the chlorine, temporarily disrupting the aromaticity of the pyrazine (B50134) ring. wikipedia.org
The stability of the Meisenheimer complex is influenced by the electron-withdrawing nature of the pyrazine ring nitrogens and any other substituents. While often too transient to be isolated, these intermediates can sometimes be observed and characterized using spectroscopic techniques under specific conditions, such as low temperatures. Techniques like NMR and UV-Vis spectroscopy can provide structural information about these species. mdpi.com
| Intermediate | Key Spectroscopic Features | Method of Observation |
| Meisenheimer Complex | Upfield shift of ring protons in ¹H NMR; appearance of a new sp³ carbon signal in ¹³C NMR; strong absorption in the visible region in UV-Vis. | Low-temperature NMR; Stopped-flow UV-Vis spectroscopy. |
Role of Catalysts and Solvents in Reaction Dynamics
Catalysts:
In addition to nucleophilic substitution, this compound can undergo various cross-coupling reactions, which are typically catalyzed by transition metals. The Suzuki-Miyaura coupling, for instance, utilizes a palladium catalyst to form a new carbon-carbon bond. The generally accepted catalytic cycle for such reactions involves three key steps: libretexts.orgnih.gov
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrazine.
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) complex.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
The choice of palladium precursor, ligands, and base are all critical in determining the efficiency and selectivity of the reaction.
Solvents:
The solvent plays a crucial role in the dynamics of reactions involving this compound, particularly in SNAr reactions. The rate of these reactions is highly dependent on the solvent's ability to solvate the reactants and, more importantly, to stabilize the charged Meisenheimer intermediate.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are generally favored for SNAr reactions. These solvents are effective at solvating cations, leaving the anionic nucleophile more reactive. Furthermore, their high polarity and ability to stabilize the negatively charged Meisenheimer complex can lead to significant rate enhancements compared to nonpolar or protic solvents.
| Solvent | Dielectric Constant (ε) | Relative Rate of a Typical SNAr Reaction |
| n-Hexane | 1.9 | ~1 |
| Dioxane | 2.2 | ~10 |
| Tetrahydrofuran (THF) | 7.6 | ~10² |
| Acetone | 21 | ~10⁴ |
| N,N-Dimethylformamide (DMF) | 37 | ~10⁶ |
| Dimethyl sulfoxide (DMSO) | 47 | >10⁷ |
This is an interactive data table illustrating the general trend of solvent effects on SNAr reaction rates.
V. Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Methoxy 3 Methylpyrazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-chloro-5-methoxy-3-methylpyrazine. Both one-dimensional and two-dimensional NMR experiments are employed to assign the chemical shifts of each proton and carbon atom, providing unambiguous evidence for the compound's constitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-Cl | - | ~155 |
| C3-CH₃ | - | ~150 |
| C5-OCH₃ | - | ~158 |
| C6-H | ~8.0 | ~135 |
| -CH₃ | ~2.5 | ~20 |
| -OCH₃ | ~4.0 | ~54 |
Note: These are predicted values based on the analysis of related structures and general substituent effects on pyrazine (B50134) rings. Actual experimental values may vary.
To definitively assign the structure of this compound, a combination of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the proton on C6 and the protons of the methyl group at C3, if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the C6-H proton to the C6 carbon, the methyl protons to the methyl carbon, and the methoxy (B1213986) protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the pyrazine ring. Correlations would be expected between:
The C6-H proton and the carbons at C2, C3, and C5.
The methyl protons and the carbons at C2, C3, and the adjacent ring carbon.
The methoxy protons and the carbon at C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It would show correlations between the C6-H proton and the methyl protons, as well as between the methoxy protons and the C6-H, confirming their relative positions on the pyrazine ring.
The use of these 2D NMR techniques is well-established for the structural elucidation of complex heterocyclic molecules, including various pyrazine derivatives. contaminantdb.ca
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in its crystalline form. This technique can reveal details about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution-state NMR. While specific ssNMR studies on this compound are not documented, the methodology is broadly applicable to organic crystalline solids.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Bonding and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers insights into the bonding and conformational characteristics of this compound.
FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Expected vibrational modes include C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching of the pyrazine ring, C-O stretching of the methoxy group, and C-Cl stretching. Analysis of the fingerprint region would provide a unique pattern for the identification of the compound. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the pyrazine ring. Surface-enhanced Raman spectroscopy (SERS) could be employed to significantly enhance the signal intensity, allowing for the study of the molecule's interaction with metal surfaces. nih.govacs.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 2960-2850 |
| C=N/C=C (Pyrazine ring) | Stretching | 1600-1400 |
| C-O (Methoxy) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. uni.lu The exact mass measurement would provide strong evidence for the molecular formula C₆H₇ClN₂O.
Electron impact (EI) or electrospray ionization (ESI) would be used to generate ions, and the subsequent fragmentation pattern would offer structural clues. The fragmentation of pyrazine derivatives often involves the loss of small neutral molecules or radicals. For this compound, potential fragmentation pathways could include:
Loss of a methyl radical (•CH₃) from the methoxy group or the methyl substituent.
Loss of a chlorine radical (•Cl).
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.
Cleavage of the pyrazine ring.
The study of fragmentation patterns in related substituted pyrazines and other nitrogen-containing heterocycles provides a basis for interpreting the mass spectrum of this compound. researchgate.netcore.ac.uk
Vi. Computational Chemistry and Theoretical Studies of 2 Chloro 5 Methoxy 3 Methylpyrazine
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For 2-chloro-5-methoxy-3-methylpyrazine, DFT calculations would predict bond lengths, bond angles, and dihedral angles.
These calculations would likely employ a functional, such as B3LYP, paired with a basis set (e.g., 6-311G) to solve the electronic structure of the molecule. derpharmachemica.com The results would reveal how the chloro, methoxy (B1213986), and methyl substituents influence the planarity and geometry of the pyrazine (B50134) ring. Furthermore, DFT is used to calculate electronic properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, offering clues to its intermolecular interactions. derpharmachemica.com
Table 1: Illustrative Predicted Geometrical Parameters for a Pyrazine Derivative using DFT
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.75 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| Pyrazine Ring C-N Bond Length | ~1.33 Å |
| Pyrazine Ring C-C Bond Length | ~1.39 Å |
| C-N-C Bond Angle | ~116° |
Note: These are typical values for related structures and serve as an illustration of data obtained from DFT calculations.
Ab Initio Methods for Molecular Properties and Reactivity Prediction
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions for molecular properties. For this compound, ab initio calculations could be used to refine the geometry and energies obtained from DFT and to calculate properties such as dipole moment, polarizability, and vibrational frequencies, which are crucial for interpreting spectroscopic data.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. For a relatively rigid molecule like this compound, MD is particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules like proteins. researchgate.net
For instance, MD simulations have been used to explore how different substituted pyrazines interact with Human Serum Albumin (HSA), a key transport protein in the blood. researchgate.net Such a simulation for this compound could predict its binding affinity and preferred binding site on a protein, which is vital information in drug discovery. mdpi.com These simulations track metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule-protein complex over time. mdpi.com
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., Fukui Functions)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. derpharmachemica.com
For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, indicating the most likely sites for electrophilic and nucleophilic attack.
Reactivity Descriptors: To further quantify reactivity at specific atomic sites, descriptors derived from DFT are used. The Fukui function is a key descriptor that indicates where the electron density changes most when an electron is added or removed. uchile.clresearchgate.net This allows for the precise prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com
Table 2: Illustrative FMO and Reactivity Data for a Pyrazine Derivative
| Property | Illustrative Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Note: These values are illustrative and represent typical data generated from FMO analysis.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the entire pathway of a chemical reaction. rsc.orgresearchgate.net For a substituted halopyrazine like this compound, a key reaction would be nucleophilic aromatic substitution, where the chlorine atom is replaced by another group.
Theoretical calculations can identify the intermediates and, crucially, the transition states —the highest energy points along the reaction coordinate. By calculating the energy barriers (activation energies) for different possible pathways, chemists can predict which reaction products are most likely to form and under what conditions. rsc.org This is essential for designing efficient synthetic routes to new pyrazine derivatives. slideshare.net
Vii. Applications of 2 Chloro 5 Methoxy 3 Methylpyrazine As a Synthetic Building Block and Chemical Probe
Role in the Synthesis of Complex Heterocyclic Scaffolds
There is no available scientific literature detailing the use of 2-chloro-5-methoxy-3-methylpyrazine as a starting material or intermediate in the synthesis of complex heterocyclic scaffolds. While substituted pyrazines are recognized as valuable building blocks in organic synthesis for creating diverse heterocyclic systems, the specific reactivity and synthetic utility of this compound for this purpose have not been reported. The combination of a chloro, methoxy (B1213986), and methyl group on the pyrazine (B50134) ring theoretically offers multiple reaction sites for functionalization and ring-annulation strategies, but specific examples or methodologies employing this compound are not documented.
Precursor for the Preparation of Ligands in Catalysis
No published studies were found that describe the use of this compound as a precursor for the preparation of ligands in catalysis. Nitrogen-containing heterocycles, including pyrazines, are often incorporated into the structure of ligands for various metal-catalyzed reactions. The nitrogen atoms of the pyrazine ring can act as coordination sites for metal centers. However, the specific application of this compound in the design and synthesis of new catalytic ligands has not been reported in the scientific literature.
Building Block for Advanced Organic Materials and Polymers
Research on the application of this compound as a building block for advanced organic materials and polymers is not present in the available scientific and technical literature. Heteroaromatic compounds are crucial components in the development of functional organic materials with specific electronic, optical, or thermal properties. While the pyrazine core is known to be a part of some organic materials, there are no documented instances of this compound being utilized for the synthesis of polymers, organic semiconductors, or other advanced materials.
Utilization in the Synthesis of Agrochemical Intermediates
There is no publicly available information on the utilization of this compound in the synthesis of agrochemical intermediates. The pyrazine ring is a structural motif found in some herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could potentially be of interest in the design of new agrochemicals; however, no such synthetic routes or resulting active ingredients derived from this compound have been described in patents or scientific publications.
Use as a Chemical Probe in Biological Systems to Study Interactions
No research has been published detailing the use of this compound as a chemical probe in biological systems. Chemical probes are small molecules used to study and manipulate biological processes. While functionalized pyrazines can be designed to interact with specific biological targets, there is no evidence in the literature to suggest that this compound has been developed or employed for this purpose.
Viii. Advanced Analytical Methodologies for Research and Purity Assessment of 2 Chloro 5 Methoxy 3 Methylpyrazine
Development of Hyphenated Chromatographic Techniques (e.g., GC-MS/MS, LC-HRMS) for Impurity Profiling and Trace Analysis
The detection and quantification of 2-chloro-5-methoxy-3-methylpyrazine, especially at trace levels and in complex matrices, rely heavily on hyphenated chromatographic techniques. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds like substituted pyrazines. nih.govresearchgate.netnih.gov For this compound, a sample would be injected into the GC, where it is vaporized and separated from other components based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint. For enhanced selectivity, particularly in complex samples, GC-Tandem Mass Spectrometry (GC-MS/MS) can be employed. This technique adds another layer of specificity by selecting a specific parent ion, fragmenting it further, and then detecting a specific daughter ion, which significantly reduces background noise and improves detection limits.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is indispensable for impurity profiling, especially for identifying unknown or unexpected impurities that may arise during synthesis. nih.govresearchgate.netijnrd.org LC is suitable for less volatile or thermally sensitive impurities that are not amenable to GC. mdpi.com Coupling LC with HRMS allows for the determination of the elemental composition of impurities from highly accurate mass measurements, which is a critical step in their structural elucidation. ijnrd.orgusp.org This is particularly useful for distinguishing between impurities with very similar structures to the main compound.
Table 1: Comparison of Hyphenated Chromatographic Techniques for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-High Resolution MS (LC-HRMS) |
| Principle | Separates volatile compounds, fragments them, and detects specific parent-daughter ion transitions. | Separates compounds in liquid phase and determines their elemental composition via exact mass. |
| Primary Use | Quantitative trace analysis, confirmation of known impurities. | Qualitative impurity profiling, identification of unknown impurities. ijnrd.org |
| Sample Volatility | Required | Not required |
| Key Advantage | High selectivity and sensitivity for target analytes. researchgate.net | Provides elemental composition of unknown compounds. usp.org |
| Application to Target | Quantifying this compound in a reaction mixture or final product. | Identifying byproducts from synthesis, such as isomers or degradation products. |
Chiral Separation Methodologies for Isomer Resolution
The concept of chirality refers to molecules that are non-superimposable mirror images of each other, known as enantiomers. The specific molecule, this compound, is achiral as it does not possess a stereocenter and therefore does not have enantiomers.
However, the term "isomer resolution" can also apply to the separation of positional isomers , which have the same molecular formula but differ in the arrangement of substituent groups on the pyrazine (B50134) ring. During the synthesis of this compound, positional isomers could potentially form, for instance, 2-chloro-6-methoxy-3-methylpyrazine. Distinguishing and separating these isomers is critical for ensuring the purity of the final product.
Chromatographic methods are the primary means for resolving positional isomers:
High-Performance Liquid Chromatography (HPLC): By carefully selecting the stationary phase (e.g., C18, phenyl-hexyl) and optimizing the mobile phase composition, positional isomers can be separated based on subtle differences in their polarity and interaction with the column.
Gas Chromatography (GC): Using capillary columns with various polarities (e.g., DB-1, ZB-WAXplus), separation is achieved based on differences in boiling points and vapor pressures of the isomers. nih.gov The use of retention indices, which are standardized retention times, can help in the unambiguous identification of specific positional isomers when compared against known standards. nih.gov
While the target molecule is achiral, it is worth noting that if a chiral center were present in a pyrazine derivative, specialized chiral separation techniques would be necessary. These include:
Chiral HPLC: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Chiral GC: Employing a chiral capillary column for the separation of volatile enantiomers.
Derivatization: Reacting the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated by standard chromatography. nih.gov
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of molecules like this compound. These techniques provide insights into the electron transfer processes, stability of reduced or oxidized species, and the influence of substituents on the electronic character of the pyrazine ring.
The electrochemical behavior of pyrazine and its derivatives typically involves a two-electron reduction of the pyrazine ring to form a dihydropyrazine (B8608421) species. researchgate.net The potential at which this reduction occurs is highly dependent on the substituents attached to the ring. For this compound, the following influences are expected:
Pyrazine Ring: The two nitrogen atoms are electron-withdrawing, making the ring susceptible to reduction.
Chloro Group: As a halogen, it is an electron-withdrawing group, which would make the reduction easier (occur at a more positive potential).
Methoxy (B1213986) and Methyl Groups: These are electron-donating groups, which would make the reduction more difficult (occur at a more negative potential).
By performing cyclic voltammetry, one could determine the reduction potential of this compound. The experiment involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram would show peaks corresponding to the reduction and subsequent re-oxidation of the compound, providing data on the reversibility and stability of the redox process. The exact potential would be a function of the competing electronic effects of the chloro, methoxy, and methyl substituents.
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic monitoring, a key component of Process Analytical Technology (PAT), allows for the real-time tracking of a chemical reaction as it happens. vdu.ltstepscience.comresearchgate.net This provides immediate information on reaction kinetics, the formation of intermediates, and the conversion of reactants to products, enabling better control and optimization of the synthesis of this compound. rsc.org
Several spectroscopic techniques can be applied for in-situ monitoring:
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR probe inserted directly into the reaction vessel can monitor the disappearance of reactant vibrational bands and the appearance of product bands. For example, during the synthesis of this compound, one could track the consumption of a starting material by monitoring its characteristic carbonyl or amine stretches and the formation of the pyrazine ring by observing its unique aromatic stretching frequencies. youtube.com
Raman Spectroscopy: Raman is complementary to FTIR and is particularly effective for monitoring reactions in aqueous or polar media. It is sensitive to the vibrations of non-polar bonds and can be used to follow the formation of the pyrazine's aromatic ring structure.
NMR Spectroscopy: Flow NMR setups allow for a portion of the reacting mixture to be continuously circulated through an NMR spectrometer. rsc.org This provides highly detailed structural information over time, making it possible to identify and quantify reactants, intermediates, and products simultaneously. This would be a powerful tool for understanding the mechanism of pyrazine formation. nih.gov
By implementing these in-situ techniques, the synthesis process can be optimized for yield and purity, minimizing the formation of byproducts, including the positional isomers mentioned previously. nih.gov
Ix. Environmental Fate and Chemical Degradation Pathways of 2 Chloro 5 Methoxy 3 Methylpyrazine
Studies on Chemical Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
No specific studies on the hydrolysis or photolysis of 2-chloro-5-methoxy-3-methylpyrazine have been identified. Therefore, no data on its reactivity with water or its degradation under the influence of light can be provided.
Investigation of Microbial Transformation Pathways and Metabolite Identification
There is no available research on the microbial transformation of this compound. Consequently, no microbial transformation pathways have been elucidated, and no metabolites have been identified.
Chemical Characterization of Breakdown Products
As no studies on the degradation of this compound were found, there is no information available on the chemical characterization of any potential breakdown products.
X. Future Directions and Emerging Research Avenues for 2 Chloro 5 Methoxy 3 Methylpyrazine
Exploration of Sustainable and Scalable Synthesis Routes
The industrial viability of any compound is intrinsically linked to the efficiency, environmental impact, and scalability of its synthesis. For 2-chloro-5-methoxy-3-methylpyrazine and its derivatives, moving beyond traditional multi-step, resource-intensive methods is a key future direction.
Green Chemistry Approaches: Future synthetic strategies will likely focus on "green" chemistry principles to minimize waste and avoid hazardous reagents. One-pot syntheses, which combine multiple reaction steps into a single operation, are particularly attractive. tandfonline.comingentaconnect.com For instance, methods involving the direct condensation of 1,2-diketones with 1,2-diamines in environmentally benign solvents like aqueous methanol, catalyzed by simple bases such as potassium tert-butoxide, have been developed for other pyrazines and could be adapted. researchgate.nettandfonline.com Such protocols eliminate the need for harsh oxidizing agents often required to aromatize the intermediate dihydropyrazine (B8608421) ring. tandfonline.com
Catalytic and Flow Chemistry Methods: The development of catalytic systems using earth-abundant metals is a promising avenue. Manganese pincer complexes, for example, have been used for the acceptorless dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-dialkyl-substituted pyrazines, generating only hydrogen gas and water as byproducts. nih.gov Adapting this atom-economical approach for unsymmetrical, functionalized pyrazines represents a significant challenge and opportunity.
Furthermore, the integration of continuous flow chemistry offers substantial advantages for scalability, safety, and process control. researchgate.net A scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been demonstrated using a continuous flow formylation/hydrazine cyclization cascade, highlighting the potential of flow technology for producing complex heterocyclic systems efficiently. researchgate.net Applying similar flow-based approaches to the synthesis of this compound could lead to highly optimized and scalable production methods. researchgate.net
Biocatalysis: Biocatalytic methods, utilizing enzymes or whole microorganisms, offer a highly sustainable route to pyrazine (B50134) synthesis. While the biosynthesis of many naturally occurring alkyl- and methoxypyrazines in microorganisms like Bacillus subtilis and Corynebacterium glutamicum is known, engineering these pathways for the specific production of a polysubstituted pyrazine like this compound is a frontier of research. mdpi.comresearchgate.net Chemo-enzymatic strategies, which combine chemical and enzymatic steps, could also provide novel and efficient synthetic pathways. researchgate.net
| Synthesis Strategy | Potential Advantages | Relevant Research |
| One-Pot Condensation | Reduced waste, simplified work-up, cost-effective. researchgate.net | Direct condensation of diketones and diamines in aqueous methanol. tandfonline.comtandfonline.com |
| Catalytic Dehydrogenation | Atom-economical, avoids stoichiometric oxidants, uses earth-abundant metals. nih.gov | Manganese-catalyzed self-coupling of 2-aminoalcohols. nih.gov |
| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability. researchgate.net | Scalable synthesis of related heterocyclic compounds via flow cascades. researchgate.net |
| Biocatalysis/Chemo-enzymatics | Environmentally friendly, high selectivity, uses renewable resources. mdpi.com | Microbial production of alkylpyrazines and chemo-enzymatic approaches. researchgate.net |
Development of Novel Reactivity Patterns and Functionalizations
The functional groups of this compound provide multiple handles for chemical modification. Future research will focus on selectively exploiting these sites to build molecular complexity and access new chemical space.
Cross-Coupling Reactions: The chlorine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods like the Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. rsc.orgnih.gov A key challenge and area of research is controlling regioselectivity in polyhalogenated systems. Studies on related pyrazines have shown that electronic effects from substituents like a methoxy (B1213986) group can direct cross-coupling to a specific position. For example, in 2,5-dibromo-3-methoxypyrazine, Suzuki coupling occurs selectively at the C2 position, ortho to the methoxy group. rsc.org This directing effect could be exploited for selective functionalization of the C2-chloro position in the target molecule. Conversely, the development of specialized ligands that can override innate electronic preferences to achieve coupling at less reactive sites is an active area of investigation. nsf.gov
C-H Functionalization: Direct C-H functionalization offers a more atom-economical alternative to traditional cross-coupling, as it avoids the need for pre-halogenated starting materials. While the pyrazine ring is electron-deficient, which can make C-H activation challenging, recent advances have demonstrated the feasibility of such transformations. Iron-catalyzed C-H functionalization of pyrazines with organoboron reagents has been used in the total synthesis of natural products, providing a template for future applications. mdpi.com For this compound, the C6-H position is a logical target for such reactions, and developing catalysts that can selectively activate this bond over others will be a significant focus.
Regioselective Functionalization: The interplay between the chloro, methoxy, and methyl groups dictates the reactivity of the pyrazine ring towards nucleophilic and electrophilic attack. Computational studies based on Fukui indices have been used to predict the regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrazines, showing that electron-donating or -withdrawing groups direct the attack to different positions. researchgate.net Similar computational and experimental studies on this compound could map its reactivity landscape, enabling predictable and selective modifications at various positions on the ring.
| Functionalization Type | Target Site | Key Considerations |
| Suzuki-Miyaura Coupling | C2-Cl | Methoxy group likely directs coupling; potential for high yields. rsc.orgrsc.org |
| Sonogashira Coupling | C2-Cl | Quantitative conversion of chloropyrazine has been reported. rsc.org |
| C-H Activation | C6-H | Requires specialized catalysts; offers high atom economy. mdpi.com |
| Nucleophilic Aromatic Substitution | C2-Cl | Activated by the pyrazine nitrogens; regioselectivity influenced by substituents. researchgate.net |
Integration with Automation and High-Throughput Experimentation
To accelerate the discovery of new materials and bioactive compounds, modern chemical research is increasingly turning to automation and high-throughput experimentation (HTE). Applying these technologies to the this compound scaffold could rapidly expand its known chemical derivatives and applications.
HTE platforms allow for the parallel execution of hundreds or thousands of reactions, making them ideal for rapidly screening catalysts, ligands, bases, and solvents to find optimal conditions for functionalization reactions like Suzuki or Buchwald-Hartwig couplings. nih.gov This approach is particularly valuable for navigating the complex reaction space of polysubstituted heterocycles.
Furthermore, automated synthesis can be used to generate large libraries of derivatives based on the this compound core. By combining solid-phase synthesis techniques, where the pyrazine scaffold is attached to a resin, with robotic liquid handlers, a diverse array of building blocks can be systematically introduced at the chloro position or other reactive sites. nih.gov The resulting compound libraries can then be subjected to high-throughput screening to identify hits for desired biological activities, such as enzyme inhibition or receptor binding, or for specific material properties. This approach has been successfully used in drug discovery programs for other pyrazine-based compounds and holds immense potential for unlocking the value of this specific scaffold. mdpi.comlifechemicals.com
Design of Supramolecular Assemblies Incorporating the Pyrazine Moiety
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful strategy for creating novel materials with tailored properties. The this compound molecule is well-equipped with features that can be exploited for crystal engineering and the design of complex architectures.
The pyrazine nitrogen atoms are effective hydrogen bond and halogen bond acceptors. The chlorine atom can act as a halogen bond (XB) donor, a directional interaction similar to a hydrogen bond. acs.org Research on related N-(halophenyl)-2-pyrazinecarboxamides has demonstrated that strong and reliable halogen bonding synthons (X···N) can form between the halogen on one molecule and a pyrazine nitrogen on another. researchgate.netrsc.org The energy of these interactions can be significant, ranging from -9 to -46 kJ·mol⁻¹, making them a powerful tool for directing crystal packing. researchgate.netrsc.org
In this compound, the interplay between potential C-Cl···N halogen bonds, N···H-C hydrogen bonds, and π-π stacking interactions could be used to construct predictable supramolecular organic frameworks (SOFs). mdpi.com The substituents play a critical role; studies on zinc-benzoate complexes have shown that methyl groups on the pyrazine ring can sterically hinder the formation of extended networks, favoring discrete polynuclear complexes instead of polymers. ewha.ac.kr The methoxy group, with its oxygen atom, provides an additional hydrogen bond acceptor site. By carefully selecting co-crystal formers, it should be possible to design and synthesize a variety of supramolecular assemblies, from one-dimensional tapes to porous two- or three-dimensional networks, with potential applications in gas storage, separation, or catalysis. mdpi.comresearchgate.net
| Interaction Type | Donor Site | Acceptor Site(s) | Role in Assembly |
| Halogen Bonding | C2-Cl | Pyrazine N1 or N4 | Primary structure-directing interaction. rsc.org |
| Hydrogen Bonding | C-H groups | Pyrazine N atoms, Methoxy O | Stabilization and modulation of the network. |
| π-π Stacking | Pyrazine ring | Pyrazine ring | Contributes to crystal packing and stability. mdpi.com |
Synergistic Computational-Experimental Approaches for Discovery
The integration of computational chemistry with experimental synthesis and testing creates a powerful feedback loop that can accelerate discovery and provide deep mechanistic insight. This synergistic approach is a major future direction for research on this compound.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic properties of the molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential surface. nih.govresearchgate.net These calculations can help rationalize and predict the regioselectivity of chemical reactions, the influence of substituents on reactivity, and even optical and electronic properties relevant to materials science. researchgate.netnih.gov For example, DFT has been used to study how substituents on pyrazine-based dyes influence their light-absorption properties for solar cell applications. researchgate.net
Guiding Drug and Materials Design: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate calculated molecular descriptors with experimental data, such as biological activity or physical properties like odor thresholds. nih.govijournalse.org Such models can be used to predict the properties of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic targets.
Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of pyrazine derivatives with biological targets like enzymes or receptors. nih.govresearchgate.netnih.gov This structure-based drug design approach can guide the optimization of lead compounds by identifying key binding interactions and suggesting structural modifications to improve potency and selectivity. researchgate.net Combined experimental and computational studies have successfully elucidated reaction mechanisms for pyrazine formation and validated the biological properties of novel pyrazine conjugates, demonstrating the power of this integrated approach. nih.govnih.gov Applying these tools to this compound will undoubtedly lead to a more rational and efficient exploration of its potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-methoxy-3-methylpyrazine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyrazine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, chlorination of methoxy- or methyl-substituted pyrazines using POCl₃ or PCl₃ under reflux conditions is a common approach . Optimization may include adjusting reaction time (e.g., 6–12 hours), temperature (80–120°C), and stoichiometry of reagents (e.g., 1.5–2.0 equivalents of chlorinating agent). Purification via column chromatography with hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) is typically employed .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment (>98% by area normalization) and gas chromatography-mass spectrometry (GC-MS) for structural confirmation. Compare retention times and fragmentation patterns (e.g., m/z 143 [M⁺], 128 [M–CH₃]⁺) with literature or in-house databases . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly distinguishing between 3- and 5-methyl isomers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow UN3267 (Corrosive, Class 8) guidelines: store in a cool (<25°C), dry environment in amber glass bottles to prevent photodegradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy. Neutralize waste with 10% sodium bicarbonate before disposal .
Q. What regulatory compliance steps are required for international research involving this compound?
- Methodological Answer : Compliance varies by region:
- EU : Register under REACH if quantities exceed 1 ton/year; include safety data sheets (SDS) aligned with CLP regulations .
- USA : Submit a Premanufacture Notice (PMN) under TSCA for new chemical entities .
- China : Notify under IECSC for research-scale quantities (<1 kg/year) .
Advanced Research Questions
Q. How do electronic effects of substituents (chloro, methoxy, methyl) influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : The electron-withdrawing chloro group activates the pyrazine ring at the 2-position for nucleophilic attack, while the methoxy group (electron-donating) directs reactivity to the 5-position. Computational studies (DFT, e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity . Experimental validation involves competitive reactions with amines (e.g., aniline vs. morpholine) to map substitution patterns .
Q. What experimental strategies can resolve contradictions in reported spectral data for pyrazine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from isomerization or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For GC-MS, compare fragmentation under electron ionization (EI) vs. chemical ionization (CI) modes .
Q. How can the environmental stability and degradation pathways of this compound be characterized?
- Methodological Answer : Conduct accelerated stability studies under varying pH (3–10), UV light, and humidity (40–80% RH). Analyze degradation products via LC-MS/MS; for example, hydrolytic cleavage of the methoxy group may yield 5-hydroxy derivatives. Use OECD Guideline 307 (soil degradation) to assess environmental persistence .
Q. What role does this compound play in structure-activity relationship (SAR) studies for bioactive compounds?
- Methodological Answer : Pyrazines are key scaffolds in agrochemicals and pharmaceuticals. Modify substituents to probe interactions with target proteins (e.g., cytochrome P450 enzymes). For example, replace the chloro group with bromo or nitro to evaluate steric/electronic effects on binding affinity. Use molecular docking (AutoDock Vina) and in vitro assays (e.g., CYP inhibition in liver microsomes) .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodological Answer : Employ QSPR models to estimate logP (octanol-water partition coefficient), solubility, and pKa. Software like ACD/Labs or Schrödinger’s QikProp can simulate these parameters. Validate predictions experimentally: measure logP via shake-flask method and solubility via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
